molecular formula C15H15N3O2 B15025177 2-[(2-Methylphenoxy)methyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

2-[(2-Methylphenoxy)methyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B15025177
M. Wt: 269.30 g/mol
InChI Key: LSIDLZATTQHLLE-UHFFFAOYSA-N
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Description

2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the phenoxy and amino groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Attachment of the amino group: This can be done through amination reactions, where an amine reacts with a precursor to form the desired product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds with phenoxy and amino groups. These similar compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 2-[(2-METHYLPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H15N3O2/c1-3-8-17-15-12(9-16)18-14(20-15)10-19-13-7-5-4-6-11(13)2/h3-7,17H,1,8,10H2,2H3

InChI Key

LSIDLZATTQHLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCC=C)C#N

Origin of Product

United States

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